molecular formula C14H21BN2O3 B6335684 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester CAS No. 2096330-17-3

4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester

Cat. No.: B6335684
CAS No.: 2096330-17-3
M. Wt: 276.14 g/mol
InChI Key: PAIQSAFCMBQHQZ-UHFFFAOYSA-N
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Description

4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene . The resulting boronic ester is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is unique due to its hydrazinyl group, which imparts additional reactivity and potential biological activity compared to simpler boronic esters. This makes it a valuable compound for both synthetic and medicinal chemistry applications.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIQSAFCMBQHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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